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molecular formula C4H7Cl2N5 B583245 6-Chloropyrimidine-2,4,5-triamine hydrochloride CAS No. 155824-29-6

6-Chloropyrimidine-2,4,5-triamine hydrochloride

Cat. No. B583245
M. Wt: 196.035
InChI Key: SOMJHNVYNAJBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902187B2

Procedure details

6-chloropyrimidine-2,4,5-triamine hydrochloride was prepared as described in WO 94/07892. 2,5-Diamino-4,6-dichloropyrimidine (10.8 g, 60.3 mmol) and concentrated aqueous ammonia (30 mL) were heated together in a sealed tube at 105° C. for 18 h, then cooled to room temperature. 2.34 g NaOH in water (10 mL) was added and the excess ammonia stripped out by concentrating to a low volume. Dilute HCl 2N (35 mL) and water (10 mL) were added and heated to dissolve, cooled to crystallize, then filtered to give the desired 6-chloropyrimidine-2,4,5-triamine hydrochloride (87% yield). MS (EI) m/z 160.1 (MH)+.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
2.34 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
ammonia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([NH2:9])=[C:4](Cl)[N:3]=1.N.[OH-].[Na+].FC1C=CC2N=C[N:20](C3N=C4C(NC(=O)N4C4CCOCC4)=C(C(N4CCCCC4)=O)N=3)C=2C=1>O>[ClH:8].[Cl:8][C:6]1[N:7]=[C:2]([NH2:1])[N:3]=[C:4]([NH2:20])[C:5]=1[NH2:9] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)Cl)N)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
2.34 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
ammonia
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC2=C(N(C=N2)C2=NC(=C3NC(N(C3=N2)C2CCOCC2)=O)C(=O)N2CCCCC2)C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
6-chloropyrimidine-2,4,5-triamine hydrochloride was prepared
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating to a low volume
ADDITION
Type
ADDITION
Details
Dilute HCl 2N (35 mL) and water (10 mL) were added
TEMPERATURE
Type
TEMPERATURE
Details
heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=C(C(=NC(=N1)N)N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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